

Mass Spectrometry Analysis of Fmoc-D-Phe(4-F)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-D-Phe(4-F)-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for N- α -Fmoc-D-4-fluorophenylalanine (**Fmoc-D-Phe(4-F)-OH**). The information herein is intended to support researchers and professionals in the fields of peptide synthesis, drug development, and analytical chemistry in the characterization of this compound. This guide details the key physicochemical properties, expected mass spectrometry data, a detailed experimental protocol for data acquisition, and a logical workflow for analysis.

Compound Information

Fmoc-D-Phe(4-F)-OH is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorine substitution on the phenyl ring can introduce unique conformational constraints and metabolic stability to the resulting peptides. Accurate mass determination and fragmentation analysis are essential for its quality control and incorporation into peptide sequences.

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₂₄ H ₂₀ FNO ₄ | [1] [2] [3] |
| Molecular Weight | 405.42 g/mol | [1] [2] [3] |
| CAS Number | 177966-64-2 | [1] |

Mass Spectrometry Data

Mass spectrometry of **Fmoc-D-Phe(4-F)-OH** is typically performed using electrospray ionization (ESI) due to its ability to generate intact molecular ions of polar molecules with minimal fragmentation in the source. Both positive and negative ion modes can be employed for analysis.

Expected Molecular Ions

The following table summarizes the expected mass-to-charge ratios (m/z) for the primary molecular ions of **Fmoc-D-Phe(4-F)-OH** in high-resolution mass spectrometry.

| Ion Species | Formula | Calculated m/z | Ionization Mode |
|---------------------|---|----------------|-----------------|
| [M+H] ⁺ | C ₂₄ H ₂₁ FNO ₄ ⁺ | 406.1449 | Positive |
| [M+Na] ⁺ | C ₂₄ H ₂₀ FNNaO ₄ ⁺ | 428.1268 | Positive |
| [M+K] ⁺ | C ₂₄ H ₂₀ FKNO ₄ ⁺ | 444.0997 | Positive |
| [M-H] ⁻ | C ₂₄ H ₁₉ FNO ₄ ⁻ | 404.1299 | Negative |
| [M+Cl] ⁻ | C ₂₄ H ₂₀ FCINO ₄ ⁻ | 440.1069 | Negative |

Note: The formation of adducts such as [M+Na]⁺, [M+K]⁺, and [M+Cl]⁻ is common in ESI-MS and depends on the purity of the sample and the solvents used.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion, providing structural information. While an experimental spectrum for **Fmoc-D-Phe(4-F)-OH** is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of Fmoc-protected amino acids and related phenylalanine derivatives. The primary fragmentation pathways involve the cleavage of the Fmoc group and fragmentation of the amino acid backbone.

The following table outlines the predicted major fragment ions for the [M+H]⁺ precursor of **Fmoc-D-Phe(4-F)-OH**.

| Predicted Fragment Ion (m/z) | Putative Structure/Loss |
|------------------------------|--|
| 388.1343 | $[M+H - H_2O]^+$ |
| 224.0917 | $[M+H - C_{14}H_{10}O]^+$ (Loss of dibenzofulvene) |
| 184.1492 | $[C_{10}H_{12}FNO_2]^+$ (4-Fluorophenylalanine moiety) |
| 179.0730 | $[C_{14}H_{11}]^+$ (Fluorenyl cation) |
| 165.0542 | $[C_{13}H_9]^+$ (Fluorenyl fragment) |
| 138.0658 | Immonium ion of 4-fluorophenylalanine |

Experimental Protocol: ESI-MS Analysis

This section provides a detailed methodology for the acquisition of mass spectrometry data for **Fmoc-D-Phe(4-F)-OH**.

3.1. Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **Fmoc-D-Phe(4-F)-OH** in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode.
- **Filtration:** If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection.

3.2. Instrumentation and Parameters

- **Mass Spectrometer:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
- **Ionization Mode:** ESI Positive and/or Negative.
- **Capillary Voltage:** 3.5 - 4.5 kV.

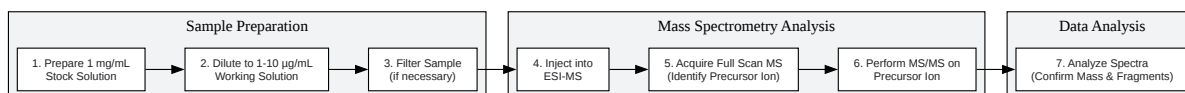
- Cone Voltage: 20 - 40 V.
- Source Temperature: 100 - 150 °C.
- Desolvation Gas Flow: 600 - 800 L/hr.
- Desolvation Temperature: 250 - 400 °C.
- Mass Range (Full Scan): m/z 100 - 1000.
- Collision Gas (for MS/MS): Argon.
- Collision Energy (for MS/MS): Ramp from 10 - 40 eV to acquire a range of fragment ions.

3.3. Data Acquisition and Analysis

- Inject the prepared sample into the mass spectrometer.
- Acquire full scan mass spectra to identify the molecular ions.
- Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 406.14 for [M+H]⁺).
- Analyze the resulting spectra to identify characteristic fragment ions and confirm the structure of the compound.

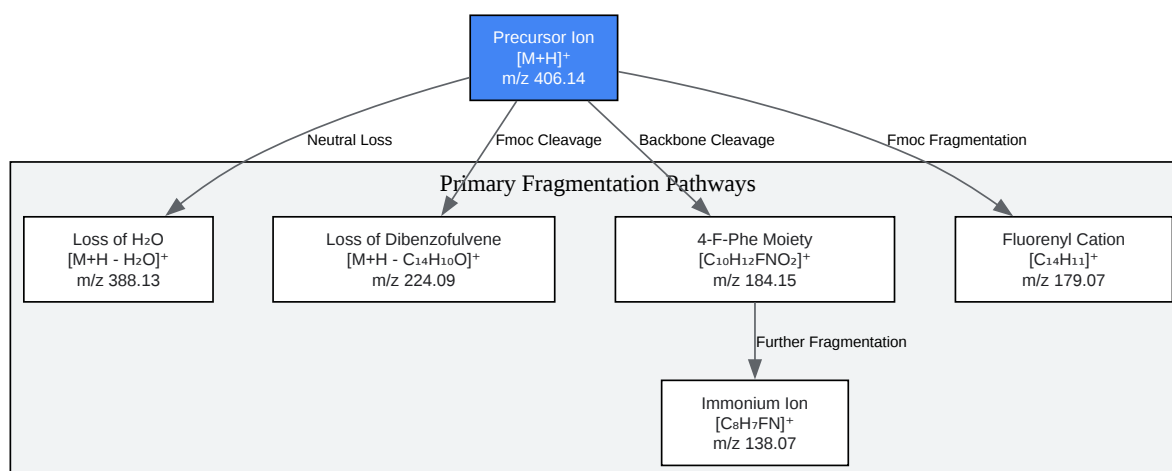
Visualized Workflows

The following diagrams illustrate the logical workflow for sample preparation, data acquisition, and the fragmentation analysis of **Fmoc-D-Phe(4-F)-OH**.



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Caption: General experimental workflow for the mass spectrometric analysis of **Fmoc-D-Phe(4-F)-OH**.



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